

## N-lodoacetyltyramine: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of **N-lodoacetyltyramine**, a key reagent in bioconjugation and molecular biology.

### **Core Chemical Properties**

**N-Iodoacetyltyramine**, systematically named N-[2-(4-hydroxyphenyl)ethyl]-2-iodoacetamide, is a derivative of tyramine featuring a reactive iodoacetyl group. This functional group makes it an effective alkylating agent, particularly for targeting sulfhydryl groups in proteins.[1]

### **Quantitative Data Summary**

While specific experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature, the fundamental properties of **N-lodoacetyltyramine** are summarized below. For precise, lot-specific data, consulting the supplier's technical data sheet is recommended.



| Property            | Value  | Source |
|---------------------|--|--------|
| Molecular Formula   | C10H12INO2                                   | [2][3] |
| Molecular Weight    | 305.11 g/mol                                 | [1][4] |
| Appearance          | White to off-white powder/solid              | [5][6] |
| Purity              | ≥97% (by NMR)                                | [5][6] |
| Storage Temperature | 0-8 °C, protect from light                   | [6]    |
| IUPAC Name          | N-[2-(4-hydroxyphenyl)ethyl]-2-iodoacetamide | [4]    |
| CAS Number          | 53527-07-4                                   | [4]    |

## **Synthesis of N-Iodoacetyltyramine**

The primary synthetic route to **N-lodoacetyltyramine** involves the acylation of the primary amine of tyramine with a reactive iodoacetylating agent, such as iodoacetic anhydride or iodoacetyl chloride.[1] The reaction is typically carried out in an organic solvent in the presence of a base to neutralize the acid generated. High yields of over 85% have been reported under anhydrous conditions.

## Experimental Protocol: Synthesis of Nlodoacetyltyramine

This protocol is a representative procedure based on established chemical principles for the acylation of amines. Optimization may be required for specific laboratory conditions and scales.

#### Materials:

- Tyramine
- Iodoacetic anhydride or Iodoacetyl chloride
- Anhydrous Dichloromethane (DCM) or similar aprotic solvent
- Triethylamine (TEA) or another suitable non-nucleophilic base



- · Argon or Nitrogen gas for inert atmosphere
- · Standard laboratory glassware and stirring equipment
- Rotary evaporator
- Silica gel for column chromatography (if further purification is needed)

#### Procedure:

- Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve tyramine in anhydrous dichloromethane.
- Addition of Base: Add a slight molar excess (approximately 1.1 equivalents) of triethylamine to the solution with stirring.
- Addition of Acylating Agent: Slowly add a solution of iodoacetic anhydride or iodoacetyl chloride (approximately 1.05 equivalents) in anhydrous dichloromethane to the reaction mixture. Maintain the temperature at 0-4 °C using an ice bath to control the exothermic reaction.
- Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification (Optional): If necessary, purify the crude product by silica gel column chromatography to obtain pure N-lodoacetyltyramine.
- Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and HPLC.[1]



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